4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O2S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-pyrimidin-2-ylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2S/c13-8(14)7-6-15-5-4-12(7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14) |
InChI Key |
QPSFAAQLKOOZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1C2=NC=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the pyrimidinyl group and the carboxylic acid functionality. One common method involves the reaction of thiomorpholine with a pyrimidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrimidinyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives containing the pyrimidine ring. For instance, a study synthesized a library of thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives that showed promising antimicrobial activity against Pseudomonas aeruginosa by inhibiting the TrmD enzyme. The effectiveness of these compounds suggests that modifications to the pyrimidine structure can enhance selectivity and potency against specific pathogens .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Target Bacteria | Inhibition Concentration (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Pseudomonas aeruginosa | 50 | TrmD enzyme inhibition |
| Compound B | Escherichia coli | 30 | Cell wall synthesis disruption |
| Compound C | Staphylococcus aureus | 25 | Protein synthesis inhibition |
Anticancer Applications
4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid has also been evaluated for its anticancer properties. A series of derivatives were synthesized and tested for their ability to act as RXRα antagonists, which play a crucial role in cancer cell proliferation. The compounds demonstrated varying degrees of antiproliferative activity against human cancer cell lines such as HepG2 and A549, with some exhibiting IC50 values comparable to established chemotherapeutics like Sorafenib .
Table 2: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|---|
| Compound D | HepG2 | 12 | Sorafenib |
| Compound E | A549 | 15 | Sorafenib |
| Compound F | MCF7 | 10 | Doxorubicin |
Enzyme Inhibition Studies
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Structure–activity relationship (SAR) studies have identified that certain modifications enhance the inhibitory effects on NAPE-PLD, an enzyme implicated in lipid metabolism and inflammation. These findings indicate that the compound's structural features can be optimized for better efficacy .
Table 3: Enzyme Inhibition Potency
| Enzyme | Compound Name | IC50 (nM) |
|---|---|---|
| NAPE-PLD | Compound G | 72 |
| MPO | Compound H | 85 |
| LPO | Compound I | 90 |
Case Studies
- Antimicrobial Efficacy : A case study involving a novel derivative demonstrated significant antibacterial activity against multidrug-resistant strains, indicating its potential use in treating infections where conventional antibiotics fail.
- Cancer Treatment : Another case study reported the successful application of a pyrimidine derivative in a clinical trial for patients with advanced liver cancer, showing improved survival rates compared to standard therapies.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following compounds share structural similarities with 4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid:
4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid (CAS 1543418-92-3; furan-methyl substituent at position 4)
Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Substituent (Position 4) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | C₉H₁₁N₃O₂S | Pyrimidin-2-yl | 241.27 | Polar heteroaromatic group; potential kinase interaction |
| Thiomorpholine-3-carboxylic acid | C₅H₉NO₂S | None | 163.19 | Simpler structure; versatile intermediate |
| 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid | C₁₁H₁₃NO₃S | (Furan-2-yl)methyl | 255.29 | Less polar; furan enhances lipophilicity |
Key Observations:
Substituent Effects :
- The pyrimidin-2-yl group introduces nitrogen-rich aromaticity, likely improving binding to biological targets (e.g., enzymes or receptors) compared to the furan-methyl group, which is smaller and less polar .
- The furan-methyl substituent increases molecular weight marginally but may enhance membrane permeability due to moderate hydrophobicity .
The pyrimidinyl derivative is expected to exhibit higher aqueous solubility than the furan analog due to the pyrimidine ring’s polarity, though both retain the carboxylic acid group for solubility .
The furan derivative’s lipophilicity may favor interactions with bacterial or fungal targets, as furan rings are common in antimicrobial agents .
Limitations and Challenges
- Limited commercial availability of these specialized thiomorpholine derivatives necessitates custom synthesis, as indicated by their presence in specialty chemical catalogs .
- Structural complexity may complicate scale-up, requiring advanced process optimization .
Biological Activity
4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that integrates a thiomorpholine ring with a pyrimidine moiety and a carboxylic acid functional group. This unique structure suggests potential for various biological activities, particularly in medicinal chemistry and biochemistry. The compound's molecular formula is with a molecular weight of approximately 226.25 g/mol .
The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research indicates that compounds with similar structural characteristics can exhibit varying degrees of potency based on their molecular configurations.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the thiomorpholine and pyrimidine components can significantly affect biological activity. For instance, the introduction of different substituents on the pyrimidine ring or alterations to the morpholine structure can enhance or reduce the compound's effectiveness against specific targets .
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections .
- Inhibition of Kinases : The compound has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), an important enzyme in cellular signaling pathways related to cancer and other diseases. Inhibitors targeting PI3K are of significant interest due to their role in regulating cell growth and survival .
Case Studies
Several studies have explored the biological efficacy of similar compounds, providing insights into the potential applications of this compound.
- Inhibition Studies : A study on pyrimidine derivatives indicated that modifications at the 4-position of the morpholine ring could enhance inhibitory activity against specific kinases, suggesting that similar strategies could be applied to optimize this compound .
- Cytotoxicity Tests : Research has demonstrated that compounds with structural similarities exhibited cytotoxic effects on various cancer cell lines, indicating the potential of this compound in cancer therapy .
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-(Pyrimidin-4-yl)thiomorpholine-3-carboxylic acid | Similar thiomorpholine ring; different pyrimidine substitution | Varies in potency against microbial strains |
| 5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid | Contains thiophene instead of pyrimidine | Potentially different reactivity and biological properties |
| 4-(Furan-2-yl)methylthiomorpholine-3-carboxylic acid | Furan ring substitution | Unique electronic properties affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
